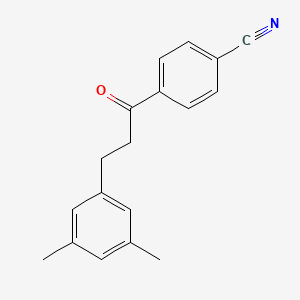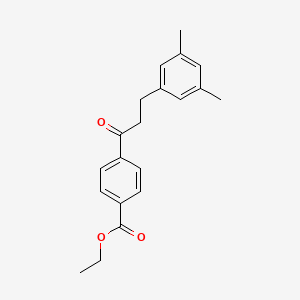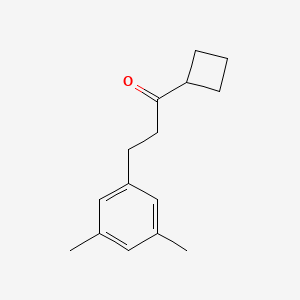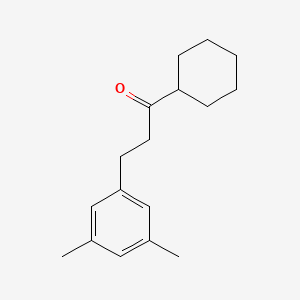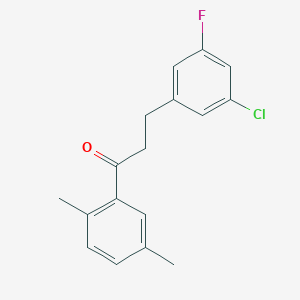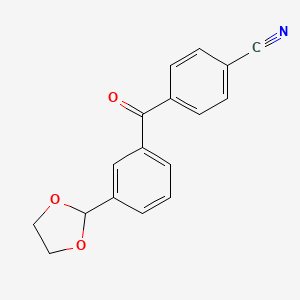![molecular formula C32H32O8 B3023962 C-Methylcalix[4]resorcinarene CAS No. 74708-10-4](/img/structure/B3023962.png)
C-Methylcalix[4]resorcinarene
Overview
Description
C-Methylcalix[4]resorcinarene is a useful research compound. Its molecular formula is C32H32O8 and its molecular weight is 544.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
C-Methylcalix[4]resorcinarene has been synthesized with pyridinium moieties, demonstrating selective antibacterial activity against Gram-positive bacteria. This suggests its potential use as a new antibacterial agent, particularly significant in industrial and medicinal contexts (Mouradzadegun et al., 2016).
Catalysis
This compound has been reported as an effective phase transfer catalyst in chemical reactions. Specifically, water-insoluble tetraphenolate this compound was used as a heterogeneous phase transfer catalyst, enhancing nucleophilic reactions in an organic-aqueous interfacial layer (Mouradzadegun et al., 2014).
Antioxidative Properties in Materials
In the field of materials science, this compound derivatives have demonstrated superior antioxidative properties when incorporated into natural rubber. This is attributed to their multiphenol groups, steric hindrance, and the synergistic effect between thiother and hindered phenol (Li et al., 2017).
Enhancing Water Solubility
Studies have focused on increasing the water solubility of this compound through self-assembly strategies, using amino acid residues and other chemical modifications. Enhanced solubility in aqueous solutions can be achieved by adjusting the basicity with branching amino acid residues (Kashapov et al., 2015).
Supramolecular Frameworks
This compound has been utilized to form supramolecular frameworks. For instance, co-crystallization with other molecular components can lead to frameworks with nanoscale cavities, showcasing its potential in nanotechnology and materials engineering (MacGillivray et al., 2001).
Sensing Applications
Thin films of this compound have been studied for sensing volatile organic compounds. The films exhibited fast response and recovery times with a reversible response, indicating its potential in developing sensors for environmental or industrial monitoring (Şen et al., 2018).
Chromatography
Methylcalix[4]resorcinarene-bonded silica particles have been developed as chiral stationary phases for high-performance liquid chromatography, demonstrating excellent selectivity in separating aromatic positional isomers and enantiomers of chiral compounds (Tan et al., 2011).
Mechanism of Action
Target of Action
C-Methylcalix4resorcinarene (CMCR) is a versatile molecule in supramolecular host-guest chemistry . It primarily targets other molecules to form a host-guest complex . The large number of hydroxyl groups along its rim allows it to act as a hydrogen bond donor, producing extended structures or binding ligands to give an extended cavity capable of taking up large guests .
Mode of Action
CMCR interacts with its targets through hydrogen bonding and metal coordination . It can form a variety of hydrogen-bonded networks . The CMCR molecules can adopt any of four conformations: crown, boat, chair, and scoop . These conformations demonstrate the flexibility of the molecular frame .
Biochemical Pathways
The biochemical pathways of CMCR are primarily related to its ability to form a variety of hydrogen-bonded networks . It can produce extended structures or bind ligands to give an extended cavity capable of taking up large guests . This ability allows CMCR to influence a variety of biochemical pathways, particularly those involving supramolecular host-guest chemistry .
Pharmacokinetics
Its ability to form a variety of hydrogen-bonded networks suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of CMCR’s action is the formation of a variety of hydrogen-bonded networks . These networks can include organic or inorganic guests , demonstrating the versatility of CMCR in supramolecular host-guest chemistry .
Action Environment
The action of CMCR can be influenced by environmental factors. For example, the conformation of CMCR can depend on the templating molecules and the specifics of the crystallization process . Additionally, the formation of CMCR’s hydrogen-bonded networks can be influenced by the presence of other molecules, such as 4,4’-bipyridine .
Properties
IUPAC Name |
2,8,14,20-tetramethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O8/c1-13-17-5-19(27(35)9-25(17)33)14(2)21-7-23(31(39)11-29(21)37)16(4)24-8-22(30(38)12-32(24)40)15(3)20-6-18(13)26(34)10-28(20)36/h5-16,33-40H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDNYTQTRISCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)C)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398195 | |
| Record name | C-Methylcalix[4]resorcinarene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65338-98-9 | |
| Record name | C-Methylcalix[4]resorcinarene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of C-Methylcalix[4]resorcinarene?
A1: The molecular formula of this compound is C32H32O8, and its molecular weight is 544.59 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly utilize Fourier Transform Infrared (FT-IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to characterize the structure of CMCR and its derivatives. [, , , , , , ]
Q3: What are the typical conformational isomers observed in this compound?
A3: CMCR exhibits various conformations depending on the surrounding environment and interacting molecules. The most common conformations observed are chair, crown, flattened cone, boat, and a hybrid scoop-shaped conformation. [, , , , , , ]
Q4: How does the thermal stability of this compound compare to commercial antioxidants?
A4: Thermogravimetric analysis (TGA) reveals that CMCR and its derivatives, like those functionalized with ethoxymethyl and hexylthiolmethyl chains (CMCR-1 and CMCR-2), exhibit superior thermal stability compared to the commercial antioxidant 2,6-Di-tert-butyl-4-methylphenol (BHT). []
Q5: What applications utilize the thermal-oxidative aging resistance of this compound?
A5: CMCR, particularly its derivatives like the sulphonic lanthanum complex (CMCR-La), demonstrates significant potential in enhancing the thermal-oxidative aging resistance of natural rubber (NR) vulcanizates. This is attributed to the presence of multi-phenolic groups, high molecular weight, and the ability of lanthanum ions to bind and scavenge free radicals. []
Q6: Can this compound be used as a stationary phase in chromatography?
A6: Yes, CMCR demonstrates potential as a stationary phase in high-performance liquid chromatography (HPLC). Researchers have successfully developed both MCR-HPS (with hydroxypropoxy-propylsilyl) and BAMCR-HPS (bromoacetate-substituted MCR-HPS) particles for this purpose. [, ]
Q7: How does this compound interact with guest molecules?
A7: CMCR interacts with guest molecules through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π interactions. The bowl-like cavity of CMCR provides a suitable environment for encapsulating guest molecules. [, , , , , , , , , , , ]
Q8: Can you provide examples of guest molecules encapsulated by this compound?
A8: CMCR has been shown to encapsulate a variety of guest molecules, including benzophenone, benzil, decamethylruthenocene, m-xylene, p-chlorotoluene, adamantanone, [2.2]paracyclophane, nitrobenzene, ferrocenes, acetonitrile, and ortho-carborane. [, , , , , , , , , ]
Q9: What is the significance of supramolecular isomerism in this compound frameworks?
A9: Supramolecular isomerism, arising from different arrangements of CMCR and linker molecules, leads to the formation of diverse framework structures. These structures possess varying cavity sizes and shapes, impacting their ability to accommodate guest molecules and influencing their potential applications. [, , , , ]
Q10: How are this compound derivatives utilized in photolithography?
A10: CMCR derivatives containing protective groups like tert-butoxycarbonylmethyl (t-BM) and a photoacid generator (PAG) have shown promise as positive-working photoresists. Upon UV irradiation and subsequent baking, these materials undergo deprotection, enabling the development of high-resolution patterns. [, ]
Q11: Can you explain the role of this compound derivatives in scanning proximal probe lithography?
A11: CMCR exhibits potential as a molecular resist in scanning proximal probe lithography (SPPL), offering high-resolution patterning capabilities. Operating under ambient conditions and utilizing a scanning tunneling microscope (STM), SPPL with CMCR can achieve feature sizes down to the nanometer scale. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





